Superior Symptom Relief vs. Loratadine: Brompheniramine 12 mg Bid Clinical Trial Data
In a randomized, double-blind, placebo-controlled, multicenter trial (n=338), brompheniramine maleate 12 mg twice daily provided significantly greater symptom relief than loratadine 10 mg once daily. At all post-baseline evaluations (days 3, 7, and averaged over both days), brompheniramine was significantly better than loratadine and placebo for both summed symptom scores and all three global assessments (p<0.05) [1].
| Evidence Dimension | Symptomatic relief of allergic rhinitis |
|---|---|
| Target Compound Data | Brompheniramine 12 mg twice daily significantly better than loratadine and placebo at all post-baseline evaluations (days 3, 7, averaged) |
| Comparator Or Baseline | Loratadine 10 mg once daily and placebo |
| Quantified Difference | p<0.05 at days 3, 7, and averaged; loratadine not significantly better than placebo on all measures |
| Conditions | Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial; subjects with allergic rhinitis; 7-day treatment |
Why This Matters
Procurement of brompheniramine maleate over loratadine is justified when superior clinical efficacy is required for acute allergic rhinitis symptom management.
- [1] Druce HM, et al. BROMPHENIRAMINE, LORATADINE, AND PLACEBO IN ALLERGIC RHINITIS - A PLACEBO-CONTROLLED COMPARATIVE CLINICAL-TRIAL. J Clin Pharmacol. 1998;38(4):382-389. View Source
